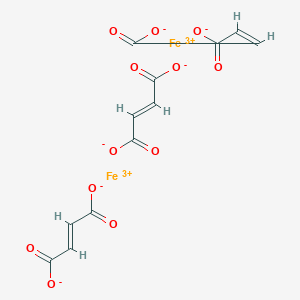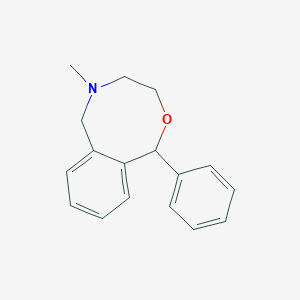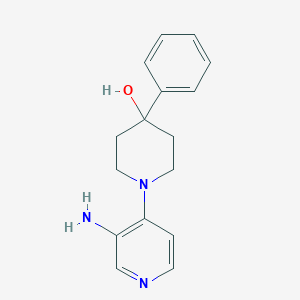
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. This compound is a derivative of pyridine and piperidine, and its unique structure makes it a promising candidate for various biological applications.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- is not fully understood, but it is believed to act on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized using standard laboratory techniques, and its structure can be easily modified to enhance its biological activity. However, one limitation of this compound is its low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics in vivo.
Orientations Futures
There are several future directions for the study of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-. One potential direction is the development of novel derivatives of this compound with enhanced biological activity and pharmacokinetic properties. Another direction is the investigation of the molecular targets and pathways through which this compound exerts its biological effects. Additionally, the potential therapeutic applications of this compound in the treatment of neurological disorders and inflammatory diseases warrant further investigation.
Méthodes De Synthèse
The synthesis of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- can be achieved through several methods, including the reaction of 3-amino-4-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. Another method involves the reaction of 3-amino-4-pyridinecarboxaldehyde with phenylacetonitrile, followed by reduction with lithium aluminum hydride.
Applications De Recherche Scientifique
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propriétés
Numéro CAS |
14549-58-7 |
|---|---|
Nom du produit |
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- |
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
1-(3-aminopyridin-4-yl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C16H19N3O/c17-14-12-18-9-6-15(14)19-10-7-16(20,8-11-19)13-4-2-1-3-5-13/h1-6,9,12,20H,7-8,10-11,17H2 |
Clé InChI |
MYPKWIMVQPPRCV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C3=C(C=NC=C3)N |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)O)C3=C(C=NC=C3)N |
Autres numéros CAS |
14549-58-7 |
Synonymes |
1-(3-Amino-4-pyridinyl)-4-phenyl-4-piperidinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
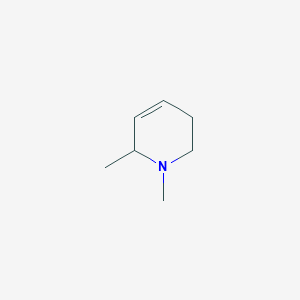
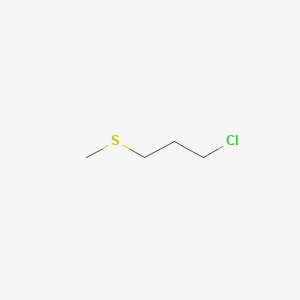
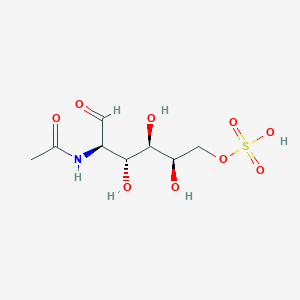

![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)


